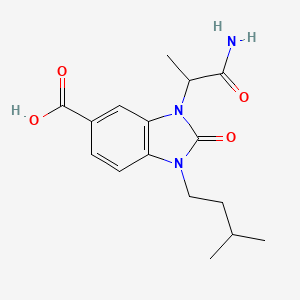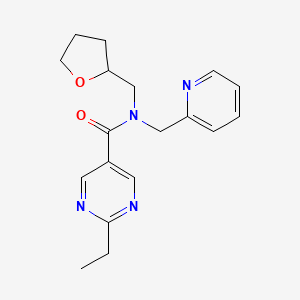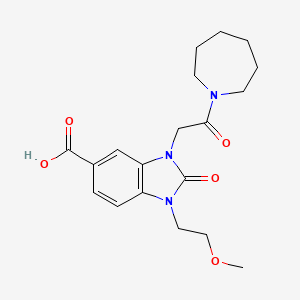![molecular formula C18H24BrNO B3852707 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol](/img/structure/B3852707.png)
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol
Übersicht
Beschreibung
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol, also known as BRL-52537, is a synthetic compound that belongs to the class of piperidinols. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor. This results in a decrease in the activation of downstream signaling pathways, leading to a reduction in the release of neurotransmitters such as GABA and glutamate. This mechanism of action is thought to underlie the anxiolytic and antidepressant-like effects of 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol.
Biochemical and Physiological Effects
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol has been shown to have several biochemical and physiological effects in animal models. It has been found to decrease the release of GABA and glutamate in the prefrontal cortex, which is involved in the regulation of emotions and cognition. 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol has also been shown to increase the release of dopamine in the nucleus accumbens, which is involved in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor. However, its low solubility in water and low bioavailability limit its use in in vivo studies. Additionally, the lack of a crystal structure of the dopamine D3 receptor bound to 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol makes it difficult to understand the precise binding interactions between the two molecules.
Zukünftige Richtungen
There are several potential future directions for the study of 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol. One area of interest is the development of more potent and selective antagonists of the dopamine D3 receptor for use in the treatment of psychiatric disorders. Another area of interest is the investigation of the effects of 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, the development of new synthesis methods for 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol that improve its solubility and bioavailability would facilitate its use in in vivo studies.
Wissenschaftliche Forschungsanwendungen
1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation. 1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol has also been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential as a therapeutic agent for psychiatric disorders.
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(4-bromophenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO/c19-16-5-3-15(4-6-16)18(21)7-9-20(10-8-18)17-12-13-1-2-14(17)11-13/h3-6,13-14,17,21H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARSGPQKAONMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCC(CC3)(C4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-bromophenyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3852625.png)


![1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B3852644.png)
![3-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B3852647.png)
![3-(1-azocanylcarbonyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3852656.png)
![3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3852657.png)
![3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B3852658.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B3852677.png)

![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B3852689.png)
![1-(diethylamino)-3-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B3852691.png)

![(3S*,4S*)-4-[methyl(6-quinolinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B3852703.png)